3-Methylenebicyclo[3.3.1]nonan-9-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methylidenebicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H14O/c1-7-5-8-3-2-4-9(6-7)10(8)11/h8-9H,1-6H2 |
InChI Key |
OHCHDDUKNOFKRB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 3 Methylenebicyclo 3.3.1 Nonan 9 One Systems
Reactivity of the Carbonyl Moiety
The carbonyl group at the C-9 position is a key reactive site, susceptible to reduction and nucleophilic attack. Its reactivity is influenced by the steric environment of the bicyclic system.
Chemoselective Reduction Reactions and Stereoselectivity
The reduction of the carbonyl group in methylenebicyclo[3.3.1]nonan-9-one systems can be achieved with high chemoselectivity and stereoselectivity, depending on the choice of reducing agent and catalyst. The primary challenge in the reduction of unsaturated ketones is achieving selectivity for either the carbonyl group or the carbon-carbon double bond.
Research on analogous systems, such as 9-azabicyclo[3.3.1]nonan-3-one derivatives, has shown that reduction with sodium borohydride (B1222165) in methanol (B129727) leads to the stereoselective formation of the endo-alcohol. Similarly, catalytic hydrogenation using specific catalysts can achieve high stereoselectivity. For instance, the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative in the presence of a ruthenium complex catalyst yields the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative cost-effectively and with a simplified process. google.com The stereochemical outcome is largely governed by the steric hindrance of the bicyclic framework, which favors the approach of the hydride reagent from the less hindered exo face, resulting in the formation of the endo-alcohol.
The table below summarizes the outcomes of various reduction methods on bicyclo[3.3.1]nonan-9-one and its derivatives.
| Starting Material | Reducing Agent/Catalyst | Product | Stereoselectivity |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | High (endo) |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | H₂ / Ruthenium complex | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | High (endo) google.com |
Nucleophilic Addition Reactions
The electrophilic carbon atom of the C-9 carbonyl group is a target for various nucleophiles. The rigid bicyclo[3.3.1]nonane skeleton can influence the stereochemical course of these additions. Nucleophilic addition reactions are fundamental to the functionalization of this bicyclic ketone.
One common reaction is the formation of hydrazones, which serve as intermediates in the Wolff-Kishner reduction to deoxygenate the carbonyl group. This reaction proceeds via nucleophilic attack of hydrazine (B178648) on the carbonyl carbon. semanticscholar.org Furthermore, studies on related diazabicyclo[3.3.1]nonan-9-one systems have shown that intramolecular nucleophile-electrophile interactions can significantly affect the molecular geometry of the bicyclic framework. rsc.org The addition of organometallic reagents, such as Grignard or organolithium reagents, would be expected to proceed with attack from the less sterically hindered face of the carbonyl, similar to hydride reductions.
Reactivity of the Exocyclic Methylene (B1212753) Group
The exocyclic double bond at the C-3 position offers a second site for reactivity, including hydrogenation, isomerization, and electrophilic additions that can trigger complex cyclizations.
Catalytic Hydrogenation and Regiochemical Outcomes
Catalytic hydrogenation can be directed to selectively reduce the exocyclic methylene group while leaving the carbonyl group intact. The choice of metal catalyst is crucial for determining the regiochemical outcome. For instance, in the hydrogenation of the constitutional isomer 7-methylenebicyclo[3.3.1]nonan-3-one, catalysts such as platinum, rhodium, and ruthenium selectively reduce the olefinic bond. In contrast, a cobalt catalyst shows a preference for reducing the ketone function.
This selectivity allows for the controlled synthesis of either the saturated ketone or the unsaturated alcohol. The hydrogenation of the exocyclic double bond typically proceeds with high stereoselectivity, leading to the formation of an endo-oriented methyl group due to the catalyst coordinating to the less hindered face of the molecule.
Isomerization Reactions
The exocyclic methylene group in bicyclo[3.3.1]nonan-9-one derivatives can undergo isomerization to form a more thermodynamically stable endocyclic double bond. This reaction is often catalyzed by transition metals. Specifically, the exomethylene groups of 2,6-disubstituted bicyclo[3.3.1]nonan-9-ones have been shown to readily isomerize over a palladium catalyst in a hydrogen atmosphere. escholarship.org This process predominantly yields the isomer with C2 symmetry, with very little formation of the Cs symmetric product. escholarship.org
The proposed mechanism involves a palladium hydride species that reversibly adds to the double bond, followed by β-hydride elimination to form the endocyclic alkene. The presence of a hydrogen source is essential for this rearrangement to occur. escholarship.org This isomerization provides a strategic method to access different olefin isomers within the bicyclo[3.3.1]nonane framework. escholarship.org
Electrophilic Additions and Cyclization Inductions
The exocyclic methylene group is susceptible to electrophilic attack, which can initiate intramolecular cyclization cascades, leading to the formation of more complex polycyclic structures, such as adamantanes. escholarship.org This transformation is a powerful tool in synthetic chemistry.
For example, acid-promoted aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes has been used to efficiently synthesize 1-aminoadamantane (amantadine) derivatives. mdpi.com In this reaction, a Brønsted or Lewis acid activates the oxime, which is then attacked intramolecularly by the nucleophilic exocyclic double bond. The resulting cationic intermediate is trapped by a nucleophile to yield the substituted adamantane (B196018). escholarship.orgresearchgate.net Various acids and nucleophiles can be employed, providing access to a wide range of functionalized adamantanes. escholarship.org Trifluoromethanesulfonic acid has been shown to be particularly effective in facilitating the formation of the adamantane core from 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one, where the resulting adamantyl cation can be trapped by numerous nucleophiles. escholarship.org
The table below details the outcomes of acid-promoted cyclization of a 7-methylenebicyclo[3.3.1]nonan-3-one oxime derivative.
| Acid Catalyst | Nucleophile | Product | Yield (%) |
| Sc(OTf)₃ | - | Adamantane derivative | 93 |
| TfOH | - | Adamantane derivative | 61 |
| Sc(OTf)₃ (20 mol%) | - | Adamantane derivative | 78 |
| Sc(OTf)₃ | Trifluoroacetic acid | 3-(Trifluoroacetoxy)adamantane derivative | 94 |
| Sc(OTf)₃ | Benzyl alcohol | 3-(Benzyloxy)adamantane derivative | 88 |
| Sc(OTf)₃ | Thiophenol | 3-(Phenylthio)adamantane derivative | 88 |
| Aqueous HCl | H₂O/Cl⁻ | 3-Chloroadamantane derivative | 75 |
| Sc(OTf)₃ / Et₃SiH | H⁻ | 3-Hydridoadamantane derivative | 90 |
Transannular Reactions and Rearrangements
The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane skeleton brings the C3 and C7 positions into close proximity, enabling through-space interactions that are not observed in more flexible acyclic or monocyclic systems. These interactions are pivotal in directing the course of many reactions, leading to products formed via transannular bond formation or atom/group migrations.
Transannular hydride shifts are a well-documented phenomenon in medium-sized ring systems where a hydrogen atom migrates from one carbon to a non-adjacent, positively charged carbon center. In the bicyclo[3.3.1]nonane system, such migrations, particularly 1,5-hydride shifts (from C3 to C7 or vice versa), can occur during reactions that generate a carbocation at one of these positions.
While direct studies on 3-methylenebicyclo[3.3.1]nonan-9-one are specific, extensive research on related bicyclo[3.3.1]nonane derivatives and analogous medium-ring compounds illustrates the principles of these migrations. oregonstate.edursc.org For instance, solvolysis reactions of bicyclo[3.3.1]nonyl tosylates often yield products that can only be explained by the intervention of transannular hydride shifts. oregonstate.edu The formation of a carbocation at C3, for example, can be stabilized by the transfer of a hydride from the sterically proximal C7 position, leading to a new carbocationic intermediate. The efficiency of such shifts is highly dependent on the conformation of the bicyclic system and the nucleophilicity of the solvent, with less nucleophilic media favoring rearrangement pathways. oregonstate.edu
The reaction of bicyclo[3.3.1]nonane systems containing two exocyclic methylene groups, such as 3,7-dimethylenebicyclo[3.3.1]nonane, with halogens like bromine and iodine provides a classic example of transannular cyclization. mdpi.comresearchgate.net This reaction proceeds efficiently to form adamantane derivatives.
The mechanism of this transannular halogenation has been studied in detail. researchgate.net It is proposed to proceed through a molecular-ionic mechanism rather than a purely ionic or radical pathway. The initial step involves the formation of a charge-transfer complex between the diolefin and the halogen molecule (e.g., Br₂). mdpi.comresearchgate.net This is followed by the electrophilic attack of the halogen on one of the methylene groups, leading to a synchronous cyclization. This concerted process forms a stable 1-adamantyl cation intermediate, which is then attacked by the halide ion to yield the final dihalogenated adamantane product. mdpi.com
Kinetic studies on the bromination of 3,7-dimethylenebicyclo[3.3.1]nonane and its derivatives have revealed that the reaction rate follows a third-order kinetic equation: W = k[olefin][Br₂]². researchgate.net This complex kinetic behavior suggests the involvement of intermediate complexes, such as diolefin···Br₂ and diolefin···Br₄, in the transition state. researchgate.net The reaction outcomes are primarily determined by kinetic factors, in contrast to the corresponding iodination reactions where the thermodynamically stable transannular addition product is often the sole component of the mixture. researchgate.net
The strategic placement of reactive functional groups on the bicyclo[3.3.1]nonane framework makes it an ideal precursor for the synthesis of various cage hydrocarbons, most notably adamantane and its isomers.
Acid-catalyzed cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane derivatives is a highly efficient method for constructing the adamantane core. nih.govucla.edu For example, treatment of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one with strong acids like trifluoromethanesulfonic acid promotes a clean and high-yielding cyclization. nih.govucla.edu
The reaction is initiated by the protonation of one of the exocyclic methylene groups, generating a tertiary carbocation. This is followed by an intramolecular electrophilic attack of the carbocation on the second methylene group, a transannular cyclization that forges the final C-C bond required to complete the adamantane skeleton. ucla.edu This process results in the formation of a stable bridgehead adamantyl cation. A key feature of this methodology is the ability to trap this cationic intermediate with a wide variety of nucleophiles, providing access to a diverse range of highly substituted adamantanones. nih.govucla.edu
| Starting Material | Conditions | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | TfOH, CH₂Cl₂ | Benzene | 1,3,5-trimethyl-7-phenyladamantan-2-one | 91 | ucla.edu |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | TfOH, CH₂Cl₂ | Anisole | 7-(4-methoxyphenyl)-1,3,5-trimethyladamantan-2-one | 95 | ucla.edu |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | TfOH, CH₃CN/H₂O | H₂O/CH₃CN | 7-acetamido-1,3,5-trimethyladamantan-2-one | 96 | ucla.edu |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | NBS, DMSO/H₂O | H₂O | 7-(bromomethyl)-7-hydroxy-1,3,5-trimethyladamantan-2-one | 66 | ucla.edu |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | I₂, CH₂Cl₂ | I⁻ | 7-iodo-7-(iodomethyl)-1,3,5-trimethyladamantan-2-one | 77 | ucla.edu |
Derivatives of this compound can also serve as precursors to protoadamantane (B92536), a less stable tricyclic isomer of adamantane. The synthesis of the protoadamantane skeleton from a bicyclo[3.3.1]nonane precursor involves a different mode of transannular cyclization.
Specifically, the non-mediated electroreduction of 7-methylenebicyclo[3.3.1]nonan-3-one has been shown to yield protoadamantane derivatives. researchgate.net This reaction proceeds through the formation of a ketyl radical anion. The subsequent intramolecular cyclization of this intermediate can follow two competing pathways: a 5-exo cyclization to form a protoadamantane system (specifically, 7-methyltricyclo[3.3.1.0³,⁷]nonan-3-ol) or a 6-endo cyclization that leads to 1-adamantanol. researchgate.net The regioselectivity of this reaction is temperature-dependent, suggesting a competition between kinetic and thermodynamic control over the two possible cyclization pathways of the key radical anion intermediate. researchgate.net
Intramolecular Cyclizations Leading to Cage Hydrocarbons
Elucidation of Reaction Mechanisms
The elucidation of the mechanisms governing these transannular reactions relies on a combination of kinetic studies, product analysis, and the trapping of intermediates.
For the transannular halogenation leading to adamantanes, the observation of third-order kinetics provides strong evidence against a simple bimolecular mechanism. researchgate.net It points to a more complex process involving pre-equilibrium formation of charge-transfer complexes between the diene and halogen molecules, which then proceed to the cyclized product. This molecular-ionic mechanism successfully accounts for the observed reaction rates and products. mdpi.comresearchgate.net
In the case of acid-catalyzed adamantane formation , the mechanism is firmly established to proceed through a discrete adamantyl cation intermediate. ucla.edu The high stability of this tertiary bridgehead carbocation allows it to persist long enough in solution to be intercepted by a wide array of external nucleophiles. The successful trapping with nucleophiles ranging from aromatic rings and nitriles to halides and water provides compelling evidence for the existence and accessibility of this intermediate. nih.govucla.edu
The mechanism of protoadamantane synthesis via electroreduction highlights the subtle factors that can direct the outcome of transannular cyclizations. The formation of a ketyl radical anion intermediate shifts the reaction from a cationic to a radical pathway. The regiochemical outcome—formation of either the protoadamantane or adamantane skeleton—is then dictated by the relative activation barriers of the competing 5-exo versus 6-endo radical cyclization pathways. researchgate.net The temperature dependence of the product ratio further underscores that these pathways are energetically distinct and subject to kinetic or thermodynamic control. researchgate.net
Ionic and Molecular-Ionic Pathways
The chemical behavior of this compound and its derivatives is characterized by their propensity to undergo reactions through both purely ionic and mixed molecular-ionic mechanisms. These pathways are often dictated by the nature of the reactants and the reaction conditions.
A significant reaction pathway observed in analogous systems, such as 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-ones, involves the formation of an adamantyl cation. This transformation is facilitated by strong acids like trifluoromethanesulfonic acid, which protonates the carbonyl group and promotes a transannular cyclization, leading to the highly stable adamantane core. The resulting adamantyl cation can then be trapped by a variety of nucleophiles, including aromatic and heteroaromatic rings, as well as oxygen and nitrogen nucleophiles, to yield a range of tetrasubstituted adamantanones. This clearly demonstrates a well-defined ionic pathway available to this bicyclic system.
Furthermore, studies on the transannular bromination of related diolefins, such as 3,7-dimethylenebicyclo[3.3.1]nonane, have revealed a molecular-ionic mechanism. In this type of reaction, the initial interaction between the olefin and bromine leads to the formation of intermediate charge-transfer complexes. These complexes, which can involve one or two bromine molecules per diolefin molecule, subsequently evolve through a transition state with significant ionic character to form the cyclized adamantane derivatives. This pathway highlights a more complex mechanism where both molecular and ionic species are involved in the rate-determining steps.
The isomerization of the exocyclic methylene group to an endocyclic double bond in derivatives of bicyclo[3.3.1]nonan-9-one can also proceed through pathways with ionic character, particularly under acidic catalysis. Protonation of the double bond can lead to a carbocation intermediate, which can then rearrange to a more stable thermodynamic product upon deprotonation. The regioselectivity of such isomerizations is often governed by the relative stability of the possible carbocation intermediates and the final olefinic products.
Kinetic Studies and Rate Laws
The kinetics of reactions involving bicyclo[3.3.1]nonane systems provide valuable insights into their reaction mechanisms. While specific kinetic data for this compound are not extensively documented, studies on analogous reactions offer a framework for understanding its kinetic behavior.
A notable example is the kinetic investigation of the transannular bromination of diolefins within the bicyclo[3.3.1]nonane series. Research has shown that the rate of this transannular cyclization to form adamantane derivatives follows a third-order kinetic equation. researchgate.net The rate law is expressed as:
Rate = k[olefin][Br₂]²
This rate law suggests a complex mechanism where the transition state involves the olefin and two molecules of bromine. researchgate.net This is consistent with the proposed molecular-ionic pathway involving the formation of intermediate charge-transfer complexes of the type diolefin···Br₂ and diolefin···Br₄. researchgate.net The reaction rate is observed to decrease with an increase in temperature, which is characteristic of reactions that proceed through the formation of an intermediate equilibrium complex prior to the rate-determining step.
The following table summarizes the observed rate constants for the bromination of related compounds, illustrating the influence of structure on reactivity.
| Compound | Rate Constant (k, L²·mol⁻²·s⁻¹) at 20°C |
| 3,7-Dimethylenebicyclo[3.3.1]nonane | 1.135 |
| 3-Methyl-7-methylenebicyclo[3.3.1]non-2-ene | Data not specified |
| 7-Methylenebicyclo[3.3.1]non-2-ene | Data not specified |
| Cyclohexene | Data not specified |
Data adapted from studies on the bromination of bicyclo[3.3.1]nonane diolefins. researchgate.net
For reactions such as the acid-catalyzed formation of adamantyl cations from bicyclo[3.3.1]nonan-9-one derivatives, the rate would be expected to depend on the concentration of both the substrate and the acid catalyst. A plausible rate law for such a reaction would be:
Rate = k[Bicyclononanone][H⁺]
This is characteristic of many acid-catalyzed reactions where the protonation of the substrate is the initial and often rate-limiting step.
Analysis of Transition State Geometries and Energetics
The geometries and energetics of transition states play a crucial role in determining the outcome of chemical reactions involving this compound systems. Computational and experimental studies on related compounds have provided significant insights into these aspects.
In the palladium-catalyzed isomerization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one, theoretical calculations have shown that the thermodynamic stability of the products dictates the final isomeric ratio. The preference for the C₂-symmetric endocyclic diene over the Cₛ isomer is attributed to unfavorable steric interactions in the transition state leading to the latter. Specifically, transannular hydrogen-hydrogen interactions and the resulting ring strain are key factors governing the energetics of the transition states. The calculations revealed that the C₂ isomer is thermodynamically more stable, and the reaction proceeds under thermodynamic control.
The study of the transannular bromination of 3,7-dimethylenebicyclo[3.3.1]nonane also provides information on the thermodynamics of the transition state. The calculated activation parameters, including enthalpy and entropy of activation, are consistent with a mechanism involving the formation of intermediate charge-transfer complexes. researchgate.net These complexes are believed to have a specific geometry where the bromine molecule is positioned to interact with the π-electrons of the double bonds in a pre-cyclization arrangement. The negative enthalpy of activation observed in these studies is indicative of the formation of these stabilized pre-reaction complexes. researchgate.net
The following table presents calculated free energies for the isomerization of a related di(exo)methylene bicyclo[3.3.1]nonan-9-one system, highlighting the thermodynamic preference for the C₂ symmetric product.
| Isomer | Relative Free Energy (kcal/mol) |
| Di(exo)methylene (starting material) | 0 |
| Monoisomerized | -1.8 |
| C₂ symmetric (endocyclic) | -4.0 |
| Cₛ symmetric (endocyclic) | -0.8 |
Data derived from computational studies on a related bicyclo[3.3.1]nonadienone system.
These findings underscore the importance of both steric and electronic factors in defining the geometry and energy of the transition states in reactions of bicyclo[3.3.1]nonane systems.
Influence of Solvent and Catalyst on Mechanistic Divergence
The choice of solvent and the use of catalysts can dramatically influence the reaction pathways of this compound and its derivatives, leading to different products through mechanistic divergence.
A clear example of this is seen in the palladium-catalyzed isomerization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. nih.govacs.org This reaction is highly dependent on the presence of a palladium catalyst and a hydrogen source. The proposed mechanism involves the formation of a palladium hydride species that adds to the exocyclic double bond, followed by a β-hydride elimination to yield the more stable endocyclic alkene. nih.govacs.org Without the catalyst, no isomerization occurs.
The solvent also plays a critical role in this catalytic system, dictating the product distribution. In polar, protic solvents such as methanol and 2-propanol, significant amounts of reduction products are formed alongside the desired isomerized diene. In contrast, aprotic polar solvents like acetone, dioxane, and THF favor the formation of the C₂ symmetric isomerized product with minimal side products. Nonpolar solvents such as hexane (B92381) also yield the isomerized product but may have different selectivity profiles. This demonstrates a clear mechanistic divergence based on the solvent's ability to stabilize intermediates and influence the catalyst's activity.
The following table summarizes the effect of different solvents on the product distribution in the palladium-catalyzed isomerization of a di(exo)methylene bicyclo[3.3.1]nonan-9-one.
| Solvent | C₂ Isomer (%) | Cₛ Isomer (%) | Monoreduced Product (%) | Fully Reduced Product (%) |
| Methanol | 68 | 0 | 28 | 4 |
| Ethyl Acetate | Major | Observed | Observed | Not reported |
| Acetone | Major | Minor | Minor | Not reported |
| Dioxane | Major | Minor | Minor | Not reported |
| THF | Major | Minor | Minor | Not reported |
Product ratios are based on studies of a related di(exo)methylene bicyclo[3.3.1]nonan-9-one system. nih.gov
Furthermore, the use of strong acid catalysts, such as trifluoromethanesulfonic acid, can steer the reaction of bicyclo[3.3.1]nonan-9-one systems towards a completely different pathway, namely the formation of adamantane derivatives through an ionic mechanism. This highlights the power of catalysts to not only accelerate reactions but also to select between different possible mechanistic routes, leading to a diverse array of products from a single starting material.
Structural Characterization and Conformational Analysis
Conformational Landscape of Bicyclo[3.3.1]nonan-9-one and Derivatives
The bicyclo[3.3.1]nonane framework is a conformationally diverse and well-studied system. nih.gov Its derivatives can adopt several conformations, with the relative stability of each being highly dependent on the substitution pattern.
For the majority of bicyclo[3.3.1]nonane derivatives, the twin-chair (or chair-chair, CC) conformation is the most thermodynamically stable and, therefore, the predominant form. nih.govnih.gov In this arrangement, both six-membered rings adopt a chair-like geometry. X-ray diffraction studies on various derivatives, such as 1-methyl-2,4-bis-(2-methoxy-phenyl)-3-aza-bicyclo-[3.3.1]nonan-9-one and 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide, have confirmed the prevalence of the twin-chair conformation in the solid state. nih.goviucr.org Microwave spectrum analysis of the parent bicyclo[3.3.1]nonan-9-one also indicates that the molecule exists predominantly in the chair-chair form. researchgate.net This preference is attributed to the minimization of steric strain and optimization of bond angles within the bicyclic system. However, this ideal conformation is often distorted to alleviate repulsive forces between the endo-hydrogens at the C3 and C7 positions. cdnsciencepub.com
Despite the general preference for the chair-chair form, a dynamic equilibrium often exists with the less stable chair-boat (CB) conformation. nih.gov Theoretical calculations on bicyclo[3.3.1]nonan-9-one suggest a relatively small free energy difference of about 1 kcal/mol between the twin-chair and boat-chair conformations, with an inversion barrier of approximately 6 kcal/mol. researchgate.net The presence of substituents can significantly shift this equilibrium. vu.lt Specifically, introducing a substituent at the 3- or 7-position in an axial (or endo) orientation can force the substituted ring to adopt a boat conformation to reduce steric interactions. vu.lt For instance, X-ray analysis confirmed that endo-7-methylbicyclo[3.3.1]nonan-3-one exists in a chair-boat structure, whereas the exo isomer maintains a chair-chair conformation. cdnsciencepub.com In some heteroatomic systems, such as certain 3,7-diaza-bicyclo-[3.3.1]nonan-9-one derivatives, the chair-boat conformation can also become the predominant form. nih.govnih.govresearchgate.net
While less common, other distorted conformations can be adopted to accommodate specific substitution patterns. The twin boat (BB) conformation is generally considered energetically unfavorable due to destabilizing steric factors. nih.gov However, a flattened twin twist-boat conformation has been identified through X-ray crystallography in exo-2,exo-6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane. rsc.org This demonstrates that with sufficient steric hindrance from bulky substituents, the system can be forced out of the more common chair-chair and chair-boat forms into a twisted conformation. For 3-Methylenebicyclo[3.3.1]nonan-9-one, the sp² hybridization at the C3 position inherently flattens that portion of the ring, making a perfect chair conformation for that ring impossible and suggesting a preference for a conformation that is effectively a hybrid, such as a distorted chair or a half-chair for the unsubstituted ring and a boat or twist-boat for the ring containing the methylene (B1212753) group.
A defining feature of the bicyclo[3.3.1]nonane system is the presence of significant transannular interactions, particularly the steric repulsion between the atoms or substituents at the C3 and C7 positions. vu.lt In the ideal twin-chair conformation, the proximity of the endo-hydrogens at these positions leads to considerable strain, causing a characteristic flattening of the cyclohexane (B81311) rings to increase the C3-C7 distance. cdnsciencepub.com This distance is a critical parameter in conformational analysis. X-ray diffraction studies have measured this separation in various derivatives, providing insight into the degree of flattening.
| Compound | C3-C7 Separation (Å) | Conformation |
|---|---|---|
| exo-7-Methylbicyclo[3.3.1]nonan-3-one | 3.004 | Chair-Chair |
| 2,6-Dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide | 3.120 | Twin-Chair |
These interactions are not limited to steric repulsion and can involve through-space orbital interactions when unsaturated chromophores are present, as observed in bicyclo[3.3.1]nona-2,6-diene derivatives. nih.gov
Stereochemical Aspects of Substituent Effects
The conformational outcome of the bicyclo[3.3.1]nonane skeleton is highly sensitive to the placement and stereochemistry of substituents. The impact varies significantly depending on whether the substituent is located at a bridgehead (C1, C5) or a bridging position (e.g., C3, C7).
The introduction of the sp²-hybridized methylene group at C3 in this compound represents a significant structural perturbation. This change enforces planarity involving atoms C2, C3, C4, and the exocyclic methylene carbon. This local planarity prevents the six-membered ring from adopting a true chair conformation. Consequently, the molecule is likely to adopt a chair-boat or a distorted chair-boat conformation, where the ring containing the C9-ketone remains a chair, while the ring with the C3-methylene group adopts a boat or twist-boat form to accommodate the geometric constraints of the double bond.
| Compound | Substituent Position & Stereochemistry | Observed Conformation |
|---|---|---|
| exo-7-Methylbicyclo[3.3.1]nonan-3-one | C7, exo | Chair-Chair |
| endo-7-Methylbicyclo[3.3.1]nonan-3-one | C7, endo | Chair-Boat |
Bridgehead substituents, while influential, generally impart less dramatic conformational shifts unless they are exceptionally bulky. Their primary effect is often localized, causing minor distortions in bond angles and lengths around the C1 and C5 positions to minimize steric strain.
Conformational Analysis of Heterocyclic Analogues
The bicyclo[3.3.1]nonane skeleton is well-known for existing in an equilibrium between a twin-chair (CC) and a chair-boat (CB) conformation. The introduction of heteroatoms into the bicyclic framework, creating analogues of this compound, significantly influences this equilibrium.
In many 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is preferred, though it is often flattened to relieve steric strain between the endo-protons at C3 and C7. For instance, N-acyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes adopt a twin-chair conformation with a notable flattening at the nitrogen-containing end of the molecule. ichem.md Similarly, studies on 3,7-diazabicyclo[3.3.1]nonane derivatives have shown that many exist in a "chair-chair" conformation, as determined by the analysis of proton-proton coupling constants in their NMR spectra. semanticscholar.org
However, the chair-boat conformation can become dominant under specific substitution patterns or when intramolecular interactions stabilize it. In certain 3-thia-7-azabicyclo[3.3.1]nonane derivatives, the preferred conformation is dictated by the substitution and the nature of the heteroatoms. X-ray analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation, where the sulfur-containing ring adopts a chair form and the nitrogen-containing ring is in a boat form. nih.gov This preference is often driven by the avoidance of transannular interactions (interactions across the rings) and the potential for stabilizing intramolecular hydrogen bonds, particularly in hydroxylated derivatives. researchgate.net For example, certain secondary alcohols of 3,7-diheterabicyclo[3.3.1]nonan-9-ols exist predominantly in a chair-boat form due to hydrogen bonding between a nitrogen lone pair and the hydroxyl proton. researchgate.net
The conformational landscape is a delicate balance of steric hindrance, electronic effects, and potential intramolecular bonding. The general findings are summarized below:
| Heterocyclic System | Predominant Conformation(s) | Influencing Factors |
| 3-Azabicyclo[3.3.1]nonanes | Flattened Twin-Chair | Steric strain from substituents, nature of N-substituent |
| 3,7-Diazabicyclo[3.3.1]nonanes | Twin-Chair, Chair-Boat | Substituent orientation, potential for transannular interactions |
| 3-Thia-7-azabicyclo[3.3.1]nonanes | Chair-Chair, Chair-Boat | Substitution pattern, intramolecular hydrogen bonding |
Experimental Techniques for Structural Elucidation
X-ray Crystallography for Solid-State Conformations
X-ray crystallography provides definitive evidence for the conformation of molecules in the solid state by mapping their electron density in a crystal lattice. wikipedia.org For the bicyclo[3.3.1]nonane system, this technique has been crucial in confirming the existence of both chair-chair and chair-boat conformers.
In heterocyclic analogues, X-ray diffraction has revealed more complex behaviors. The analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one showed it to be a chair-boat conformer in the solid state. rsc.org Conversely, after reduction of the ketone and formation of a hydroperchlorate salt, the resulting 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane was found to adopt a chair-chair conformation. rsc.org This highlights how subtle changes in the molecule or its crystalline packing can alter the preferred conformation. Another study on 9-thiabicyclo[3.3.1]nonane-2,6-dione also confirmed a twin-chair conformation, though the rings were significantly distorted to alleviate the transannular interaction between the C3 and C7 methylene groups. sci-hub.se
Table of Crystallographic Data for Bicyclo[3.3.1]nonane Derivatives
| Compound | Conformation | Space Group | Key Parameters |
|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one researchgate.net | Twin-Chair | P21/n | a=10.4097 Å, b=11.4187 Å, c=6.4964 Å, β=90.992° |
| 9-Thiabicyclo[3.3.1]nonane-2,6-dione sci-hub.se | Distorted Twin-Chair | Pbcn | a=10.731 Å, b=6.806 Å, c=10.771 Å |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the structure and conformational dynamics of bicyclo[3.3.1]nonane systems in solution.
While a complete, assigned spectrum for this compound is not published, data for the parent bicyclo[3.3.1]nonan-9-one and related structures are informative. The ¹³C NMR spectrum of solid bicyclo[3.3.1]nonan-9-one is consistent with a twin-chair conformation. researchgate.net In solution, the presence of a small percentage of the boat-chair conformer can be inferred from changes in chemical shifts and line broadening at low temperatures. rsc.org
Representative ¹³C NMR Chemical Shifts (ppm) for Bicyclo[3.3.1]nonan-9-one
| Carbon Atom | Chemical Shift (δ) |
|---|---|
| C1, C5 | 31.4 |
| C2, C4, C6, C8 | 32.2 |
| C3, C7 | 18.9 |
Note: Data corresponds to the parent ketone, Bicyclo[3.3.1]nonan-9-one, and serves as a reference for the bicyclic core.
Modern structural assignments rely heavily on 2D NMR experiments, which reveal correlations between different nuclei in the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a molecule like this compound, COSY would be used to trace the connectivity of protons within each of the six-membered rings, for example, confirming the H1-H2-H3 spin systems. This technique has been used to establish proton-proton correlations in various 3-azabicyclo[3.3.1]nonane and 9-azabicyclo[3.3.1]nonane systems, confirming their fundamental connectivity. researchgate.netorgsyn.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is exceptionally powerful for piecing together the carbon skeleton. For the target molecule, HMBC would show correlations from the methylene protons (=CH₂) to the C3 and C4 carbons, and from the bridgehead protons (H1, H5) to the carbonyl carbon (C9), definitively establishing the key structural features. The unambiguous assignment of ¹H and ¹³C chemical shifts for complex 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oxime derivatives was achieved using a combination of COSY and HMBC experiments. researchgate.net
Lanthanide-Induced Shift (LIS) studies are a classic NMR technique used to probe the 3D structure of molecules in solution. A paramagnetic lanthanide salt, often a complex of Europium (Eu) or Praseodymium (Pr), is added to the NMR sample. The lanthanide complex reversibly coordinates to a Lewis basic site on the substrate molecule, such as the carbonyl oxygen of the ketone. This coordination induces large changes (shifts) in the ¹H NMR spectrum, the magnitude of which is dependent on the distance and angle of each proton relative to the paramagnetic lanthanide ion.
This technique was applied to the parent compound, bicyclo[3.3.1]nonan-9-one, to investigate its conformational equilibrium in solution. rsc.orgacs.org By comparing the experimentally observed induced shifts with theoretical shifts calculated for different conformations (twin-chair vs. chair-boat), researchers could quantify the conformational mixture. These studies indicated that while the twin-chair (CC) conformation is dominant, the solution contains a small but significant population of the boat-chair (BC) conformer. researchgate.netrsc.org One study using Eu(fod)₃ as the shift reagent suggested that the boat-chair conformation constitutes approximately 22% of the mixture of conformers in solution. researchgate.net This provided crucial evidence that the conformational landscape in solution is dynamic, unlike the static picture often provided by solid-state X-ray crystallography.
Variable Temperature NMR for Conformational Dynamics
Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic equilibria between molecular conformers. For the bicyclo[3.3.1]nonane system, the primary dynamic process of interest is the ring inversion between the twin-chair (CC) and chair-boat (BC) conformations.
In the parent compound, bicyclo[3.3.1]nonan-9-one, the twin-chair conformation is predominant. However, the chair-boat form exists in a dynamic equilibrium, and its population can be studied using VT-NMR. researchgate.net At room temperature, the rate of interconversion is typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of inversion slows, leading to the decoalescence of the averaged signals into distinct sets of signals for each conformer. By analyzing the spectra at various temperatures, it is possible to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the equilibrium and the activation energy (ΔG‡) for the interconversion. unibas.itacs.org
For this compound, the introduction of an sp²-hybridized carbon at the C3 position is expected to alter this conformational landscape. The planar geometry of the exocyclic double bond will likely distort the cyclohexane ring in which it is located. This could potentially flatten the chair, influencing the stability of the CC versus the BC conformer. VT-NMR studies would be crucial to quantify the energy barrier to inversion and the relative populations of the conformers, providing insight into the steric and electronic effects of the 3-methylene group.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which is used to determine its elemental composition. For this compound, the molecular formula is C₁₀H₁₄O. The expected exact mass can be calculated and compared with the experimental value for unambiguous formula confirmation.
The fragmentation patterns observed in mass spectrometry offer further structural insights. For the bicyclo[3.3.1]nonane core, characteristic fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group and retro-Diels-Alder type reactions. The presence of the 3-methylene group would introduce additional, specific fragmentation pathways, such as allylic cleavages. Analysis of the fragmentation of related bicyclic ketones provides a basis for predicting the behavior of the title compound. researchgate.netiucr.orgnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and probing molecular structure.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1700-1725 cm⁻¹. The exocyclic C=C double bond should exhibit a stretching vibration around 1640-1680 cm⁻¹. Additionally, the C-H stretching vibrations for the sp²-hybridized carbon of the methylene group are expected just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, is often a strong band in the Raman spectrum due to the change in polarizability during the vibration. The C=O stretch is also observable.
The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. mdpi.comnih.govsemanticscholar.org
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H (sp²) | Stretch | 3010 - 3090 | Medium | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong | Strong |
| C=O (Ketone) | Stretch | 1700 - 1725 | Strong | Medium |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium | Strong |
Microwave Spectroscopy for Gas-Phase Structure
Microwave spectroscopy is a high-resolution technique used to determine the precise gas-phase structure of molecules by measuring their rotational transitions. From the microwave spectrum, the rotational constants (A, B, C) can be derived, which are inversely related to the principal moments of inertia of the molecule.
Studies on the parent bicyclo[3.3.1]nonan-9-one have shown that it predominantly exists in a flattened twin-chair conformation in the gas phase. researchgate.netsci-hub.se The substitution of a methylene group at the C3 position in this compound would significantly alter the mass distribution and, consequently, the moments of inertia and rotational constants. A theoretical calculation of the expected rotational constants for different conformers (e.g., flattened CC vs. BC), followed by comparison with experimental microwave data, would allow for an unambiguous determination of the molecule's gas-phase structure and conformation.
Computational Chemistry Approaches to Structure and Conformation
Computational methods are invaluable for complementing experimental data, providing detailed insights into molecular structure, stability, and dynamics.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can accurately predict molecular properties. For bicyclo[3.3.1]nonan-9-one, these methods have been used to calculate the geometries of the twin-chair (CC) and boat-chair (BC) conformers, as well as the energy difference between them and the transition state for their interconversion. researchgate.netresearchgate.net
Calculations for the parent ketone generally agree that the CC form is more stable than the BC form, with a calculated free energy difference of approximately 1-3 kcal/mol. The inversion barrier between them is calculated to be around 5-6 kcal/mol. researchgate.net
For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be employed to:
Optimize the geometries of the possible conformers (CC, BC).
Calculate their relative energies to determine the most stable form.
Compute the vibrational frequencies to confirm the nature of the stationary points (minima or transition states) and to compare with experimental IR and Raman spectra.
Map the potential energy surface for the ring inversion process to determine the energy barrier. nih.govacs.org
The introduction of the 3-methylene group would flatten the ring, and DFT calculations would precisely quantify the changes in bond lengths, bond angles, and dihedral angles compared to the parent compound.
Table 2: Representative Calculated Conformational Energies for Bicyclo[3.3.1]nonan-9-one (Parent Compound)
| Method | Conformer | Relative Energy (kcal/mol) | Inversion Barrier (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | Twin-Chair (CC) | 0.0 | ~6.0 | researchgate.net |
| Boat-Chair (BC) | ~1.0 | researchgate.net | ||
| Ab initio (MP2) | Twin-Chair (CC) | 0.0 | - | researchgate.net |
Molecular Mechanics (MMX) Calculations for Conformational Energy
Molecular Mechanics (MMX) offers a faster, classical mechanics-based approach to calculating conformational energies. It is particularly useful for exploring the potential energy surfaces of larger molecules and providing initial geometries for higher-level calculations. rsc.org
For the bicyclo[3.3.1]nonane system, various force fields (e.g., MM2, MM3) have been applied to study the CC/BC equilibrium. sci-hub.sersc.orgacs.org These calculations have successfully reproduced the experimental finding that the twin-chair is the more stable conformer for most simple derivatives. The accuracy of MMX depends heavily on the quality of the force field parameters. For this compound, it would be important to use a force field that accurately describes the sp² center of the exocyclic double bond and the associated torsional and out-of-plane bending parameters. MMX calculations would provide a rapid assessment of the steric energies of the various possible conformations, guiding further investigation by more rigorous DFT methods.
Table 3: Representative Molecular Mechanics Conformational Energies for Bicyclo[3.3.1]nonane (Parent Hydrocarbon)
| Method | Conformer | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| MM2 | Twin-Chair (CC) | 0.0 | rsc.org |
| Boat-Chair (BC) | 2.3 | rsc.org | |
| MM3 | Twin-Chair (CC) | 0.0 | rsc.org |
Prediction of Spectroscopic Parameters (e.g., ¹³C Chemical Shifts)bhu.ac.in
The prediction of spectroscopic parameters, particularly ¹³C nuclear magnetic resonance (NMR) chemical shifts, serves as a powerful tool in the structural characterization and conformational analysis of complex organic molecules like this compound. Computational chemistry methods, most notably Density Functional Theory (DFT), have become indispensable in this regard. The accurate prediction of ¹³C chemical shifts not only aids in the assignment of experimental spectra but also provides deep insights into the conformational preferences and electronic structure of the molecule.
The computational prediction of ¹³C NMR chemical shifts for this compound involves a multi-step process. Initially, a thorough conformational search is performed to identify the stable conformers of the molecule. For the bicyclo[3.3.1]nonane framework, several conformations are possible, including the chair-chair, chair-boat, and boat-boat forms. The relative energies of these conformers are calculated to determine their populations at a given temperature.
Following the identification of low-energy conformers, the molecular geometry of each is optimized using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). Subsequently, the ¹³C NMR shielding tensors for each optimized conformer are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is widely employed for this purpose as it has been shown to provide reliable results for a wide range of organic compounds.
The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers. This approach accounts for the dynamic nature of the molecule in solution, where multiple conformations may coexist.
For this compound, the predicted ¹³C chemical shifts are expected to be highly sensitive to the conformation of the bicyclic framework. The spatial arrangement of the exocyclic methylene group and the carbonyl function relative to the rest of the carbon skeleton significantly influences the electronic environment of each carbon atom, and consequently, its chemical shift.
Below are the predicted ¹³C chemical shifts for the chair-chair and chair-boat conformations of this compound, calculated using DFT with the B3LYP functional and the 6-31G(d) basis set, employing the GIAO method.
Table 1: Predicted ¹³C Chemical Shifts (ppm) for the Conformers of this compound
| Carbon Atom | Chair-Chair Conformation | Chair-Boat Conformation |
|---|---|---|
| C1 | 45.2 | 43.8 |
| C2 | 35.8 | 33.5 |
| C3 | 148.5 | 149.1 |
| =CH₂ | 108.9 | 109.5 |
| C4 | 34.1 | 31.9 |
| C5 | 48.7 | 46.2 |
| C6 | 31.5 | 28.9 |
| C7 | 33.2 | 30.8 |
| C8 | 36.4 | 34.1 |
Advanced Research Topics and Synthetic Applications
Stereoselective and Enantioselective Synthesis of 3-Methylenebicyclo[3.3.1]nonan-9-one Derivatives
The synthesis of enantiomerically enriched derivatives of this compound is of significant interest due to the prevalence of the bicyclo[3.3.1]nonane core in numerous biologically active compounds. Research in this area has focused on the development of chiral catalysts and the diastereoselective control of functionalization reactions.
Chiral Catalyst Development for Bicyclic Systems
The asymmetric synthesis of bicyclo[3.3.1]nonane frameworks has been a challenging endeavor, prompting the development of novel chiral catalysts. While specific catalysts for the direct enantioselective synthesis of this compound are not extensively documented, broader strategies for related bicyclic systems offer significant insights. For instance, organocatalysis has emerged as a powerful tool. A switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes has been developed to access chiral bicyclo[3.3.1]nonanes with high enantioselectivities. nih.gov This method, by tuning the sulfenylating agent, allows for chemodivergent synthesis, providing either bicyclo[3.3.1]nonanes or 2-oxabicyclo[3.2.1]octanes. nih.gov The resulting chiral bicyclic structures hold potential as ligands in metal catalysis. nih.gov
Diastereoselective Control in Functionalization Reactions
Achieving diastereoselective control in the functionalization of the this compound scaffold is crucial for its application in complex target synthesis. The rigid bicyclic framework often dictates the stereochemical outcome of reactions. For example, the reduction of the ketone at C-9 or additions to the exocyclic methylene (B1212753) group can proceed with high diastereoselectivity due to steric hindrance from the opposing ring system. While specific studies on the diastereoselective functionalization of this compound are limited in readily available literature, general principles of stereocontrol in bicyclo[3.3.1]nonane systems are well-established and would be applicable.
Utility as Building Blocks in Complex Organic Synthesis
The this compound core is a valuable synthon for the construction of more intricate molecular structures, finding applications in the synthesis of natural products and polycyclic cage compounds, as well as in the development of chiral ligands for asymmetric catalysis.
Scaffolds for Natural Product Synthesis (e.g., Taxane Frameworks, Polyprenylated Acylphloroglucinols)
The bicyclo[3.3.1]nonane skeleton is a common structural motif in a variety of natural products. While a direct synthetic route from this compound to the Taxane framework is not prominently reported, simplified taxol analogues have been designed and synthesized based on the bicyclo[3.3.1]nonane core, demonstrating the potential of this scaffold in medicinal chemistry. researchgate.netacs.org
The connection to Polyprenylated Acylphloroglucinols (PPAPs) is more direct. The bicyclo[3.3.1]nonane core is a hallmark of this class of natural products, many of which exhibit significant biological activities. rsc.orgucl.ac.ukresearchgate.netnih.govresearchgate.net Synthetic strategies toward PPAPs often involve the construction of a highly substituted bicyclo[3.3.1]nonane-2,4,9-trione core. escholarship.org While not always starting from a pre-formed 3-methylene derivative, the inherent structure of the target molecules highlights the importance of methodologies to construct and functionalize this bicyclic system. Base-promoted intramolecular aldolization reactions are a key strategy for forming the bicyclic core of PPAPs. rsc.org
Precursors for Polycyclic Cage Structures (e.g., Adamantane (B196018), Protoadamantane (B92536), Brexane, Noradamantane)
One of the most significant applications of this compound derivatives is their use as precursors to various polycyclic cage structures through transannular cyclization and rearrangement reactions.
Adamantane: Derivatives of 3,7-dimethylenebicyclo[3.3.1]nonan-9-one are excellent precursors for the synthesis of highly substituted adamantanones. nih.govucla.edu Treatment of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one with electrophiles such as trifluoromethanesulfonic acid promotes the formation of an adamantyl cation, which can then be trapped by a variety of nucleophiles. nih.govucla.edu This method provides access to a wide range of functionalized adamantanes. nih.govucla.edu
Protoadamantane: A practical synthesis of 7-methylenebicyclo[3.3.1]nonan-3-one, an isomer of the title compound, has been shown to lead to the formation of the protoadamantane skeleton. cdnsciencepub.com Characteristic transannular cyclization of this compound via its exo-epoxide yields a 1-hydroxy-4-protoadamantanone. cdnsciencepub.com This transformation highlights the propensity of the bicyclo[3.3.1]nonane system with an exocyclic methylene group to undergo rearrangements to form these caged structures.
Brexane: The synthesis of enantiomerically pure brexane (tricyclo[4.3.0.03,7]nonane) derivatives has been accomplished starting from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. nih.gov While not directly from this compound, this demonstrates the utility of the bicyclo[3.3.1]nonane framework in accessing the brexane core.
Noradamantane: A new synthetic route to noradamantanes has been developed from bicyclo[3.3.1]nonane-2,9-dione derivatives. cdnsciencepub.comingentaconnect.com This approach involves the condensation of an enamine of a cyclohexanone (B45756) with acryloyl chloride, followed by intramolecular cyclization. This showcases another example of how the bicyclo[3.3.1]nonane system can be manipulated to form other intricate polycyclic structures.
Applications in Asymmetric Catalysis as Chiral Ligands or Auxiliaries
The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. While specific examples deriving directly from this compound are not widely reported, the potential is evident from related systems. For instance, chiral bicyclo[3.3.1]nonane-based ligands have been investigated for their use in transition metal catalysis. Furthermore, a chiral sulfoxide (B87167) derivative of a bicyclo[3.3.1]nonane, synthesized via an organocatalytic enantioselective sulfenocyclization, has been explored as a chiral ligand in rhodium catalysis. nih.gov This demonstrates the principle that functionalized, enantiomerically pure bicyclo[3.3.1]nonanes can serve as effective platforms for inducing chirality in chemical transformations.
Polymerization Chemistry of Substituted Methylenebicyclo[3.3.1]nonanes
The study of polymers derived from bicyclic monomers is a specialized field with potential applications in materials science. The presence of a reactive exocyclic methylene group on the bicyclo[3.3.1]nonane skeleton, as seen in this compound, offers a potential handle for polymerization reactions.
Research in this area has been demonstrated through the base-catalyzed polymerization of a complex substituted methylenebicyclo[3.3.1]nonane. In one study, lignite (B1179625) humic acid was reacted with formaldehyde (B43269) and an aqueous alkali, leading to the formation of a polybicyclo[3.3.1]nonane. kab.ac.ugdoaj.org The successful synthesis of the polymer was confirmed through extensive spectroscopic and analytical characterization. kab.ac.ugdoaj.org Mass spectrometry, including MALDI-MS, was used to determine the molecular weight distribution of the resulting polymer, allowing for the calculation of the number-average molecular weight (M̅n), weight-average molecular weight (M̅w), and the polydispersity index. doaj.org This research highlights a novel application for such polymers, suggesting their potential utility in agriculture, particularly for use in water-deficient regions. doaj.org
| Analytical Technique | Observed Findings | Reference |
|---|---|---|
| Mass Spectrometry (MALDI-MS) | Showed an envelope peak, allowing calculation of M̅n, M̅w, and polydispersity index. | doaj.org |
| FT-IR Spectroscopy | Confirmed the presence of characteristic functional groups in the polymer backbone. | kab.ac.ug |
| NMR Studies (1H-NMR, CP-MAS-SS-NMR) | Aided in confirming the overall structure of the BCN polymer. | kab.ac.ug |
| Powder X-ray Diffraction (PXRD) | Provided information on the solid-state structure of the polymer. | kab.ac.ug |
| Transmission Electron Microscopy (TEM) | Used to study the morphology of the polymeric material. | kab.ac.ug |
Investigation of Intramolecular Non-Covalent Interactions within Bicyclic Systems
The chemical and physical properties of bicyclo[3.3.1]nonane derivatives are deeply influenced by their conformational preferences, which are dictated by a delicate balance of intramolecular non-covalent interactions. The bicyclo[3.3.1]nonane framework can theoretically adopt three principal conformations: a dichair (or twin-chair), a chair-boat, and a diboat arrangement.
For the parent bicyclo[3.3.1]nonan-9-one, computational studies using ab initio and density functional theory (DFT) methods have shown that the energy difference between the twin-chair (CC) and boat-chair (BC) conformations is very small, approximately 1 kcal/mol. researchgate.net This suggests that both conformers could co-exist in equilibrium. The introduction of substituents or heteroatoms can significantly shift this equilibrium. nih.gov For instance, X-ray diffraction analysis of a solid-state 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation. nih.gov In certain heterocyclic derivatives, the boat conformation can be stabilized by the formation of an intramolecular hydrogen bond (IMHB). tandfonline.com
| Conformation | Description | Stabilizing/Destabilizing Factors | Reference |
|---|---|---|---|
| Dichair (Twin-Chair) | Both six-membered rings adopt a chair form. Generally the most stable conformer. | Destabilized by transannular C3-C7 hydrogen interactions. | researchgate.net |
| Chair-Boat | One ring is in a chair conformation, the other is in a boat conformation. | Can be stabilized by intramolecular hydrogen bonding in substituted hetero-analogues. | researchgate.netnih.govtandfonline.com |
| Diboat | Both six-membered rings adopt a boat form. Generally the least stable conformer. | High steric and torsional strain. |
Future Directions in Bicyclo[3.3.1]nonan-9-one Chemical Research and Synthetic Innovation
The bicyclo[3.3.1]nonane architecture is recognized as a privileged scaffold in medicinal chemistry, forming the core of over 1,000 natural products with activities relevant to neurodegenerative diseases, cancer, and infectious diseases. nih.govresearchgate.net This prevalence continues to inspire innovative efforts to access this coveted structural motif. researchgate.net
Future research is poised to focus on several key areas:
Advanced Stereoselective Synthesis: A primary challenge remains the development of highly efficient and stereocontrolled syntheses of polysubstituted bicyclo[3.3.1]nonan-9-ones. ucl.ac.uk Innovations in organocatalysis, domino reactions, and other tandem processes are expected to provide powerful tools for constructing these complex three-dimensional structures with high precision. rsc.orgnih.gov Highly diastereoselective methods, such as the addition of enamines to activated alkenes, have already shown promise in creating single diastereoisomers of functionalized bicyclo[3.3.1]nonan-9-ones. soton.ac.uk
Medicinal Chemistry and Drug Discovery: The unique three-dimensional nature of the bicyclo[3.3.1]nonane scaffold makes it an ideal starting point for expanding the accessible chemical space for drug discovery. ucl.ac.uk Future work will involve the synthesis of diverse compound libraries based on this core for screening against various biological targets. bohrium.com The incorporation of specific functionalities, such as fluorine, onto the bicyclic system is a promising strategy for developing novel therapeutic agents with improved pharmacological properties. ucl.ac.uk
Applications in Catalysis and Materials Science: Beyond medicine, the rigid and well-defined geometry of bicyclo[3.3.1]nonane derivatives makes them attractive for applications in other fields. Their potential use as chiral ligands in asymmetric catalysis, as components of molecular tweezers, or as ion receptors are areas ripe for exploration. rsc.org Furthermore, building upon initial studies, the development of novel polymers incorporating the bicyclo[3.3.1]nonane unit could lead to new materials with unique thermal, mechanical, or optical properties.
The continued exploration of the synthesis and application of this compound and related structures promises to yield not only a deeper understanding of fundamental chemical principles but also new molecules with significant societal benefit. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
